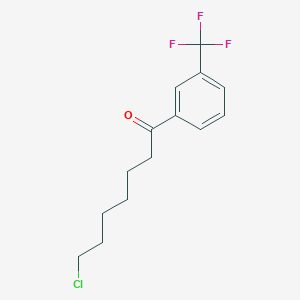

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

Description

BenchChem offers high-quality 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3O/c15-9-4-2-1-3-8-13(19)11-6-5-7-12(10-11)14(16,17)18/h5-7,10H,1-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGSWGLHMZJDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642274 | |

| Record name | 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-60-3 | |

| Record name | 7-Chloro-1-[3-(trifluoromethyl)phenyl]-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

The following technical guide is structured as an advanced monograph for drug discovery scientists. It synthesizes chemical engineering principles with medicinal chemistry applications, focusing on the strategic utility of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane .[1]

A Privileged Scaffold for HDAC Inhibitor & Lipophilic Vector Design[1]

CAS Number: 898783-60-3 Molecular Formula: C₁₄H₁₆ClF₃O Molecular Weight: 292.72 g/mol [1][2]

Executive Summary

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane is a specialized halogenated alkyl-aryl ketone serving as a critical intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers .[1][3] Its structure features a lipophilic "cap" (3-trifluoromethylphenyl) and a reactive electrophilic "tail" (alkyl chloride), separated by a 7-carbon ketone linker.[1]

For the medicinal chemist, this molecule represents a "pre-installed" pharmacophore.[1] The 7-carbon spacer is optimally sized (~9-10 Å) to traverse the hydrophobic tunnel of zinc-dependent metalloenzymes (like HDACs), allowing the terminal chloride to be easily functionalized into a Zinc-Binding Group (ZBG) such as a hydroxamic acid.[1]

Chemical Characterization & Identity

Accurate identification is the first step in quality control.[1] The following data points are established standards for validating the purity of CAS 898783-60-3.

Physicochemical Profile

| Property | Value | Notes |

| Appearance | Pale yellow to colorless oil | Low melting point solid upon high purity isolation.[1] |

| Boiling Point | 332.2 ± 42.0 °C | Predicted at 760 mmHg.[1] |

| Density | 1.178 ± 0.06 g/cm³ | Higher density due to -CF₃ and -Cl substituents.[1] |

| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water; lipophilic (LogP ~4.5).[1] |

| Reactivity | Alkyl Chloride & Ketone | Susceptible to Sₙ2 substitution and carbonyl reduction.[1] |

Spectroscopic Signature (Predicted)[1]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.20 (s, 1H): Aromatic proton at C2 (between ketone and CF₃).[1]

-

δ 8.15 (d, 1H): Aromatic proton at C4.[1]

-

δ 7.85 (d, 1H): Aromatic proton at C6.[1]

-

δ 7.65 (t, 1H): Aromatic proton at C5.[1]

-

δ 3.55 (t, 2H): -CH₂-Cl (Characteristic triplet).[1]

-

δ 3.02 (t, 2H): -C(=O)-CH₂ - (Deshielded triplet).[1]

-

δ 1.80 - 1.40 (m, 8H): Internal methylene protons of the heptane chain.[1]

-

-

¹³C NMR: Distinctive quartet for the -CF₃ carbon (~124 ppm, J~272 Hz) and the carbonyl carbon (~198 ppm).[1]

Synthesis Protocols

Method A: Friedel-Crafts Acylation (Industrial Scale)

Best for cost-effective, large-scale production where downstream purification is automated.[1]

Rationale: The trifluoromethyl group is strongly deactivating and meta-directing.[1] Direct acylation of (trifluoromethyl)benzene is slow but regioselective for the meta position.[1]

-

Reagents: (Trifluoromethyl)benzene (1.0 equiv), 7-Chloroheptanoyl chloride (1.1 equiv), Aluminum Chloride (AlCl₃, 1.2 equiv).[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

-

Protocol:

-

Purification: Fractional distillation or silica gel chromatography (Hexanes/EtOAc).[1]

Method B: Grignard-Weinreb Approach (Precision/Lab Scale)

Best for high-purity medicinal chemistry applications to avoid isomer contamination.[1]

Rationale: This method builds the ketone bond specifically, avoiding electrophilic aromatic substitution ambiguity.[1]

-

Reagents: 3-(Trifluoromethyl)phenylmagnesium bromide (Grignard), N-methoxy-N-methyl-7-chloroheptanamide (Weinreb Amide).[1]

-

Protocol:

-

Result: Delivers high-purity ketone without ortho/para isomers.[1]

Visualizing the Synthesis Logic

Figure 1: Comparison of Industrial (Friedel-Crafts) and Precision (Weinreb) synthetic routes.

Downstream Applications: The "Linker" Strategy

This compound is rarely the final drug; it is a Late-Stage Functionalization Module .[1]

HDAC Inhibitor Synthesis

The 7-carbon chain length is critical.[1] By converting the terminal alkyl chloride into a hydroxamic acid, the molecule mimics the structure of SAHA (Vorinostat) but with a lipophilic trifluoromethyl "cap" that may alter isoform selectivity (e.g., HDAC6 vs. HDAC1).[1]

-

Workflow:

PROTAC Linker Design

In PROTAC design, the linker length determines the ternary complex stability.[1] This heptyl chain provides a flexible, hydrophobic connector.[1]

-

Application: The ketone can be reduced to a methylene (via Wolff-Kishner) or an alcohol (via NaBH₄) to adjust linker rigidity, while the chloride serves as the attachment point for the E3 ligase ligand (e.g., Thalidomide derivative).[1]

Safety & Handling Protocols

Hazard Class: Irritant / Alkylating Agent.[1]

-

Skin/Eye Contact: The compound contains an alkyl chloride and a fluorinated aromatic ring.[1] It is lipophilic and can penetrate skin.[1] Wear nitrile gloves (double-gloving recommended) and chemical safety goggles.

-

Inhalation: Use only within a certified chemical fume hood.[1] The ketone functionality suggests moderate volatility; heating increases vapor risk.[1]

-

Reactivity: Avoid contact with strong oxidizing agents and strong bases (which may cause elimination of HCl to form the alkene).[1]

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Friedel-Crafts & Weinreb)

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Standard text for Friedel-Crafts mechanisms).

-

Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.[1] (Foundational protocol for Method B).

-

-

Medicinal Chemistry Applications (HDACs)

Sources

A Comprehensive Guide to the Structural Elucidaion of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structural elucidation of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a robust framework for characterizing novel chemical entities.

Introduction

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane (CAS No. 898783-60-3) is a halogenated aromatic ketone with a trifluoromethyl substituent.[1][2][3] Its molecular formula is C₁₄H₁₆ClF₃O, and it has a molecular weight of 292.72 g/mol .[1][3] The presence of a chiral center at the carbon adjacent to the carbonyl group, the halogenated alkyl chain, and the substituted aromatic ring presents a unique challenge and requires a multi-faceted analytical approach for unambiguous structure confirmation. This guide will detail the logical workflow, from initial purity assessment to the intricate details of spectroscopic analysis, providing both theoretical background and practical, field-tested protocols.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Source |

| CAS Number | 898783-60-3 | [1][2][3] |

| Molecular Formula | C₁₄H₁₆ClF₃O | [1][3] |

| Molecular Weight | 292.72 g/mol | [1] |

| IUPAC Name | 7-chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one | [3] |

| Predicted Boiling Point | 332.2±42.0 °C | [2] |

| Predicted Density | 1.178±0.06 g/cm³ | [2] |

Strategic Approach to Structure Elucidation

The confirmation of the structure of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane relies on a synergistic combination of chromatographic and spectroscopic techniques. The overall workflow is designed to first establish the purity and molecular formula of the compound, followed by a detailed analysis of its constituent functional groups and their connectivity.

Sources

Technical Guide: Synthesis of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

The synthesis of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane (CAS 898783-60-3) is a critical process in the development of pharmaceutical intermediates, particularly for histone deacetylase (HDAC) inhibitors and other CNS-active agents.

This guide details a high-fidelity Organometallic Addition via Weinreb Amide protocol. This route is selected over Friedel-Crafts acylation due to the strong deactivating nature of the trifluoromethyl group, which renders direct acylation inefficient and prone to regiochemical mixtures.

Executive Summary

-

Target Molecule: 7-Chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one[1]

-

Molecular Formula:

[2] -

Molecular Weight: 292.72 g/mol [2]

-

Primary Application: Late-stage intermediate for suberoylanilide hydroxamic acid (SAHA) analogs and structurally related HDAC inhibitors.

-

Selected Route: Grignard addition to a Weinreb Amide.

-

Key Advantage: Prevents over-addition (tertiary alcohol formation) and ensures exclusive meta-substitution on the aromatic ring.

Retrosynthetic Analysis

The strategic disconnection focuses on the

-

Disconnection: Aryl-Carbonyl bond.

-

Synthon A (Nucleophile): 3-(Trifluoromethyl)phenyl anion equivalent (Grignard reagent).

-

Synthon B (Electrophile): Activated 7-chloroheptanoic acid derivative (Weinreb Amide).

Figure 1: Retrosynthetic strategy isolating the stable Weinreb amide intermediate.

Route Selection & Logic

| Method | Feasibility | Pros | Cons |

| Friedel-Crafts Acylation | Low | One-step potential. | |

| Grignard + Acid Chloride | Medium | Direct. | High risk of double addition to form tertiary alcohol; requires precise temp control (-78°C). |

| Grignard + Nitrile | High | Scalable. | Requires acidic hydrolysis of imine intermediate; nitrile precursor availability varies. |

| Grignard + Weinreb Amide | Excellent | Self-validating stoichiometry; no over-addition; high purity. | Two steps (Amide formation + Coupling). |

Decision: The Weinreb Amide route is the "Gold Standard" for this synthesis. The stable tetrahedral intermediate formed during Grignard addition prevents the ketone product from reacting further, guaranteeing high chemoselectivity.

Detailed Experimental Protocol

Phase 1: Synthesis of Weinreb Amide Precursor

Objective: Convert 7-chloroheptanoyl chloride to 7-chloro-N-methoxy-N-methylheptanamide.

Reagents:

-

7-Chloroheptanoyl chloride (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

-

Triethylamine (

) (2.2 equiv) or Pyridine -

Dichloromethane (DCM) (Solvent, anhydrous)

Procedure:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge N,O-Dimethylhydroxylamine HCl (1.1 equiv) and DCM (10 mL/g substrate). Cool to 0°C in an ice bath.

-

Base Addition: Add Triethylamine (2.2 equiv) dropwise over 15 minutes. The mixture will become a slurry.

-

Acylation: Add 7-Chloroheptanoyl chloride (1.0 equiv) dropwise via syringe pump or addition funnel over 30 minutes, maintaining internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine salts), saturated

, and brine. -

Isolation: Dry over

, filter, and concentrate in vacuo. The resulting yellow oil (Weinreb Amide) is typically >95% pure and used directly.

Phase 2: Grignard Coupling

Objective: React Weinreb amide with 3-(trifluoromethyl)phenylmagnesium bromide to form the target ketone.

Reagents:

-

7-Chloro-N-methoxy-N-methylheptanamide (1.0 equiv)

-

3-(Trifluoromethyl)phenylmagnesium bromide (1.2 equiv, 0.5M in THF)

-

Tetrahydrofuran (THF) (Anhydrous)

-

1M HCl (for hydrolysis)

Procedure:

-

Inert Atmosphere: Purge a 3-neck flask with Argon/Nitrogen.

-

Substrate Prep: Dissolve the Weinreb amide (from Phase 1) in anhydrous THF (5 mL/g). Cool to 0°C .[4]

-

Grignard Addition: Add 3-(Trifluoromethyl)phenylmagnesium bromide solution dropwise over 45 minutes.

-

Critical Control Point: Do not allow temperature to exceed 5°C to prevent side reactions with the alkyl chloride.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

-

Hydrolysis (Quench): Cool reaction mixture back to 0°C. Carefully add 1M HCl (excess) dropwise.

-

Note: This step hydrolyzes the tetrahedral intermediate, releasing the target ketone and N,O-dimethylhydroxylamine.

-

-

Extraction: Extract with Ethyl Acetate (3x). Combine organics.

-

Purification: Wash with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Process Visualization

Figure 2: Step-by-step process flow for the Weinreb Amide synthesis route.

Analytical Characterization

Confirm the identity of the synthesized product using the following predicted spectral data.

| Technique | Parameter | Expected Signal / Value | Assignment |

| 1H NMR | Multiplet (4H) | Aromatic protons (3-CF3-Ph) | |

| Triplet (2H, J=6.5 Hz) | |||

| Triplet (2H, J=7.2 Hz) | |||

| Multiplets (8H) | Internal methylene chain | ||

| 13C NMR | Singlet | Carbonyl ( | |

| Quartet ( | |||

| Singlet | |||

| MS (ESI) | m/z | 292.7 [M+H]+ | Molecular Ion |

Safety & Handling

-

Organometallics: 3-(Trifluoromethyl)phenylmagnesium bromide is moisture-sensitive and pyrophoric. Handle strictly under inert gas (Nitrogen/Argon).

-

Exotherms: Both the acid chloride addition and the Grignard addition are exothermic. Efficient cooling is mandatory to prevent runaway reactions or side-product formation.

-

Toxicity: The target compound is an alkylating agent (alkyl chloride). Handle with gloves and in a fume hood to avoid contact dermatitis or inhalation.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

-

Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004 , 43(25), 3333-3336. Link

-

ChemicalBook. "7-CHLORO-1-OXO-1-(3-TRIFLUOROMETHYLPHENYL)HEPTANE Properties." ChemicalBook Database, 2024 . Link

-

Fluorochem. "Safety Data Sheet: 7-chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane." Fluorochem, 2024 . Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 898783-60-3|7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane|BLD Pharm [bldpharm.com]

- 3. 7-CHLORO-1-OXO-1-(3-TRIFLUOROMETHYLPHENYL)HEPTANE | 898783-60-3 [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction - Google Patents [patents.google.com]

- 11. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]

Technical Guide: Spectral Characterization of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

[1]

Chemical Identity & Core Properties[1][3][4][5][6][7]

Before spectral analysis, the material must be verified against these physicochemical constants to ensure it meets the purity threshold (>97%) required for reliable spectroscopy.[1]

| Property | Value / Description |

| IUPAC Name | 7-chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one |

| CAS Number | 898783-60-3 |

| Molecular Formula | |

| Molecular Weight | 292.72 g/mol |

| Physical State | Pale yellow oil to low-melting solid |

| Boiling Point | ~332°C (Predicted at 760 mmHg) |

| Density | 1.178 ± 0.06 g/cm³ |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |

Synthesis & Process Logic

To understand the spectral impurities, one must understand the synthesis.[1] This compound is typically generated via Friedel-Crafts Acylation .[1]

Experimental Protocol

-

Reagents: 3-(Trifluoromethyl)benzene (Limiting reagent), 7-Chloroheptanoyl chloride (1.1 eq), Aluminum Chloride (

, 1.2 eq).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

-

Procedure:

-

Cool the solvent/Lewis acid mixture to 0°C.[1]

-

Add the acid chloride dropwise to form the acylium ion complex.[1]

-

Add the aromatic substrate slowly to control exotherm.[1]

-

Critical Step: Quench with ice-water/HCl.[1] The acidic quench prevents the hydrolysis of the terminal alkyl chloride while solubilizing aluminum salts.[1]

-

Process Workflow Diagram

The following diagram illustrates the critical control points (CCPs) in the synthesis and QC workflow.

Caption: Logical workflow for the synthesis and quality assurance of the target intermediate.

Spectral Analysis (The "Fingerprint")[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:

The structure contains two distinct domains: the aromatic benzoyl cap and the aliphatic chloro-linker .[1]

1H NMR Assignments

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (C2) | 8.18 | Singlet (br) | 1H | Deshielded by both C=O and |

| Ar-H (C6) | 8.12 | Doublet ( | 1H | Ortho to C=O, Para to |

| Ar-H (C4) | 7.82 | Doublet ( | 1H | Ortho to |

| Ar-H (C5) | 7.62 | Triplet ( | 1H | Meta to both groups. |

| 2.98 - 3.02 | Triplet | 2H | Alpha to carbonyl (characteristic deshielding). | |

| 3.53 | Triplet | 2H | Terminal chloromethylene (matches 1-chloroheptane). | |

| Internal | 1.75 - 1.85 | Multiplet | 4H | Beta-positions to functional groups. |

| Bulk | 1.35 - 1.50 | Multiplet | 4H | Central methylene chain. |

13C NMR Assignments (100 MHz)

-

Carbonyl (C=O): ~198.5 ppm (Ketone conjugated to electron-deficient ring).[1]

-

: ~123.8 ppm (Quartet,ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Aromatic C-CF3: ~131.0 ppm (Quartet,

Hz).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

-Cl: ~45.1 ppm.[4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

-C=O: ~38.4 ppm.[4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

B. Mass Spectrometry (LC-MS)

Ionization: ESI+ (Electrospray Ionization)

-

Molecular Ion

: 293.1 Da.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Isotope Pattern: The presence of a single Chlorine atom dictates a distinct 3:1 ratio between the M (293) and M+2 (295) peaks.[1]

-

Fragmentation: Expect a loss of the alkyl chain or cleavage at the benzylic position.[1]

C. Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Assignment | Diagnostic Value |

| 1690 - 1695 | C=O Stretch | Conjugated ketone (slightly higher due to |

| 1320 & 1125 | C-F Stretch | Very strong, characteristic of trifluoromethyl groups.[1] |

| 700 - 800 | C-Cl Stretch | Moderate band, confirms alkyl chloride integrity.[1] |

Quality Control & Impurity Profiling

In drug development, characterizing what is not the product is as important as the product itself.[1]

Common Impurities

-

Regioisomers: The 3-trifluoromethyl group directs meta, but trace amounts of para-substitution may occur if the reaction temperature spikes.[1]

-

Detection: Look for a symmetric AA'BB' doublet system in the aromatic region of the 1H NMR (~7.7 and 8.0 ppm).[1]

-

-

Hydrolysis Product (7-Hydroxy analogue): The terminal chloride can hydrolyze if the quench is too basic or hot.[1]

-

Detection: Disappearance of the triplet at 3.53 ppm (

) and appearance of a triplet at ~3.65 ppm (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

-

Bis-acylation: Rare, but possible if stoichiometry is incorrect.[1]

References

-

ChemicalBook. (2023).[1][4] 7-CHLORO-1-OXO-1-(3-TRIFLUOROMETHYLPHENYL)HEPTANE (CAS 898783-60-3) Properties and Suppliers.[1][2][5][6]

-

Fluorochem. (2023).[1] Product F203722: 7-chloro-1-[3-(trifluoromethyl)phenyl]heptan-1-one.[1][5][1]

-

PubChem. (2023).[1] 1-Chloroheptane Spectral Data (Reference for aliphatic chain). National Library of Medicine.[1]

-

BLDPharm. (2023).[1] 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane Safety and Data.

Sources

- 1. 7-Chloroheptane-1-nitrile | C7H12ClN | CID 89854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-CHLORO-1-OXO-1-(3-TRIFLUOROMETHYLPHENYL)HEPTANE | 898783-60-3 [chemicalbook.com]

- 3. CHLOROMETHYL PHENYL SULFONE(7205-98-3) 1H NMR [m.chemicalbook.com]

- 4. 3-(Chloromethyl)heptane(123-04-6) 1H NMR [m.chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 898783-60-3|7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane|BLD Pharm [bldpharm.com]

Technical Guide: Solubility Profile of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

[1]

CAS Number: 898783-60-3 Formula: C₁₄H₁₆ClF₃O Molecular Weight: 292.72 g/mol [1][2][3]

Executive Summary & Chemical Identity

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane is a specialized lipophilic building block characterized by three distinct structural domains: a hydrophobic heptyl chain terminating in a chlorine atom, a central ketone linker, and a trifluoromethyl-substituted phenyl ring.[1]

This structural architecture dictates a high lipophilicity profile (Predicted LogP ≈ 4.5–5.0), rendering the compound highly soluble in non-polar and chlorinated organic solvents while remaining virtually insoluble in aqueous media. This guide provides a theoretical solubility framework, experimental protocols for precise determination, and solvent selection strategies for synthesis and purification.[1]

Theoretical Solubility Profile

Based on the structural analysis of the lipophilic aliphatic tail (C7) and the electron-withdrawing trifluoromethyl group, the solubility behavior follows the "like dissolves like" principle.

Solubility Prediction Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Strong dispersion forces and dipole-dipole interactions with the aryl ketone core.[1] |

| Esters & Ethers | Ethyl Acetate, THF, MTBE | Good to Excellent | The ketone group accepts hydrogen bonds; the alkyl chain interacts with the non-polar regions of the solvent. |

| Aromatic Hydrocarbons | Toluene, Benzene | Good | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Good | Soluble due to dipole interactions, though less efficient than chlorinated solvents for the aliphatic chain. |

| Alkanes | Hexanes, Heptane | Moderate | The long alkyl chain promotes solubility, but the polar ketone/aryl groups may limit it at high concentrations. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Limited by the high lipophilicity of the heptyl and CF3-phenyl groups. Solubility increases significantly with heat.[1] |

| Aqueous | Water, PBS | Insoluble | Hydrophobic effect dominates; no ionizable groups to facilitate aqueous solvation.[1] |

Experimental Protocols for Solubility Determination

Since specific quantitative data for this intermediate is often proprietary or batch-dependent, researchers must validate solubility empirically.[1]

Protocol A: Visual Kinetic Solubility Assessment

Objective: Rapidly determine the approximate solubility range for solvent selection.[1]

-

Preparation: Weigh 10 mg of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane into a clear 4 mL glass vial.

-

Solvent Addition: Add the solvent of interest in 100 µL increments at Room Temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation: If 10 mg dissolves in 100 µL, solubility is >100 mg/mL.[1] If it requires 1 mL, solubility is ~10 mg/mL.[1]

Protocol B: HPLC-Based Thermodynamic Solubility

Objective: Precise quantification for formulation or analytical standard preparation.[1]

-

Saturation: Add excess compound to 2 mL of solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic filter prevents binding).[1]

-

Dilution: Dilute the filtrate 1:100 with Acetonitrile (to ensure compatibility with the mobile phase).

-

Quantification: Inject into HPLC (C18 column, ACN/Water gradient) and quantify against a standard curve of known concentration.

Workflow Visualization

Solubility Testing Logic

This diagram outlines the decision-making process for determining the optimal solvent system based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on chemical application.[1]

Practical Applications in Synthesis & Workup[4]

Reaction Solvent Selection

For reactions involving the alkyl chloride (e.g., nucleophilic substitution) or the ketone (e.g., reduction, Grignard addition):

-

Preferred: Tetrahydrofuran (THF) or Dichloromethane (DCM) .[1] These dissolve the compound completely at high concentrations (0.5 M – 1.0 M), facilitating rapid kinetics.

-

Avoid: Alcohols (MeOH/EtOH) if using strong nucleophiles or bases, as they may interfere with the reaction or have limited solubility at room temperature.

Purification Strategies

-

Liquid-Liquid Extraction:

-

Organic Phase: Ethyl Acetate or DCM (Excellent solubility).[1]

-

Aqueous Phase: Water or Brine (Compound is insoluble, ensuring efficient partition into the organic layer).

-

-

Column Chromatography (Flash):

-

Stationary Phase: Silica Gel.[1]

-

Mobile Phase: Hexanes/Ethyl Acetate gradient.[1]

-

Retention Behavior: Due to the non-polar heptyl and CF3 groups, the compound will likely elute early (high Rf) in pure non-polar solvents. A gradient starting from 100% Hexanes increasing to 10-20% Ethyl Acetate is recommended.[1]

-

References

Sources

- 1. 7-Chloro-1-oxo-1-phenylheptane | C13H17ClO | CID 3736417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 898783-60-3|7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane|BLD Pharm [bldpharm.com]

- 3. 7-CHLORO-1-OXO-1-(3-TRIFLUOROMETHYLPHENYL)HEPTANE | 898783-60-3 [chemicalbook.com]

- 4. 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | C12H12ClF3O2 | CID 24726787 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

Executive Summary & Compound Identity

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane (CAS: 898783-60-3) is a specialized halogenated alkyl-phenyl ketone used primarily as a "linker-cap" intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other targeted small-molecule therapeutics. Its structure features a lipophilic trifluoromethyl-substituted phenyl ring (the "cap") connected to a reactive

This guide provides a rigorous safety and handling framework. While classified as an Irritant/Harmful substance, its structural classification as a primary alkyl chloride warrants handling precautions consistent with potential alkylating agents.

Physicochemical Profile[1]

| Property | Value | Note |

| CAS Number | 898783-60-3 | Unique Identifier |

| Molecular Formula | Halogenated Ketone | |

| Molecular Weight | 292.72 g/mol | |

| Physical State | Viscous Liquid / Low-Melting Solid | Temperature dependent |

| Boiling Point | ~332°C (Predicted) | High boiling point; low volatility |

| Density | 1.178 g/cm³ | Denser than water |

| Solubility | DMSO, DCM, Ethyl Acetate | Hydrophobic; insoluble in water |

Hazard Identification & Toxicology (GHS)

Based on Safety Data Sheet (SDS) aggregates from major suppliers (Fluorochem, BLDpharm), this compound is classified under GHS as Warning . However, the presence of a primary alkyl chloride moiety implies potential alkylating activity, requiring elevated vigilance beyond standard irritants.

GHS Classification Table

| Hazard Code | Hazard Statement | Mechanistic Insight |

| H302 | Harmful if swallowed | Lipophilic nature facilitates GI absorption. |

| H315 | Causes skin irritation | Alkyl halides can de-fat skin and cause dermatitis. |

| H319 | Causes serious eye irritation | Reactive ketone/halide functionality damages mucosa. |

| H335 | May cause respiratory irritation | Mucosal irritant; inhalation of aerosols is critical risk. |

Critical Safety Note: Alkylating Potential

While not explicitly flagged as a carcinogen in preliminary SDS data, primary alkyl chlorides (

-

Precautionary Principle: Treat as a potential genotoxin .

-

Permeation Risk: The lipophilic trifluoromethyl group enhances skin permeability, potentially carrying the reactive alkyl chloride payload into systemic circulation.

Safe Handling Protocols

Engineering Controls

-

Primary Containment: All open-vessel operations (weighing, transfer, reaction setup) must be performed inside a certified Chemical Fume Hood .

-

Atmosphere: The compound is stable but should be handled under an inert atmosphere (

or

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Double Gloving: Nitrile (Inner) + Laminate/Butyl (Outer) | Standard nitrile may offer insufficient breakthrough time for halogenated solvents/reagents. |

| Eyes | Chemical Splash Goggles | Face shield required if working with >10g or under pressure. |

| Respiratory | P3 / N95 (if outside hood) | Only required if aerosolization is possible (e.g., during rotary evaporation). |

| Body | Lab Coat + Tyvek Sleeves | Prevent skin contact with wrists/forearms. |

Handling Workflow Visualization

The following diagram outlines the decision logic for safe handling based on the physical state and operation.

Figure 1: Decision logic for handling 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane based on physical state.

Synthesis & Reactivity Context[1][6]

Understanding the reactivity of this intermediate is crucial for safety. It is typically used in Nucleophilic Substitution (

Key Reaction Pathways

-

Alkylation (

): The C-7 chlorine is displaced by amines, thiols, or alkoxides. -

Ketone Manipulation: The C-1 ketone can be reduced (NaBH4) or attacked by Grignards.

Synthesis Workflow Diagram

Figure 2: Typical synthetic utility showing the displacement of the terminal chloride.

Emergency Response & Disposal

Spill Management

-

Small Spill (< 5 mL/g):

-

Don full PPE (Double gloves, goggles).

-

Absorb with inert material (Vermiculite or Sand). Do not use combustible materials like sawdust.

-

Place in a sealed hazardous waste container labeled "Halogenated Organic Waste."

-

Clean surface with soap and water; do not use bleach (potential reaction with residues).

Fire Fighting

-

Media: Dry chemical,

, or alcohol-resistant foam.[2] -

Hazard: Thermal decomposition produces Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases. Firefighters must wear SCBA.

Disposal (Regulatory Compliance)

-

Waste Code: Generally classified under halogenated organic solvents/residues.

-

Protocol: Do not dispose of in sinks. Collect in a dedicated "Halogenated Waste" carboy.

-

Destruction: Incineration with scrubber systems (to capture HCl/HF) is the standard disposal method.

References

-

Fluorochem. (2024).[5] Safety Data Sheet: 7-chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane. Retrieved from

-

BLD Pharm. (2024). Product Information: 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane (CAS 898783-60-3).[6][4][7] Retrieved from

-

PubChem. (2024).[5][8] Compound Summary: 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane.[6][4][7] National Library of Medicine.[5] Retrieved from [5]

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory: General classification for alkyl chlorides. Retrieved from

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 5-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)pentane | C12H12ClF3O2 | CID 24726787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-CHLORO-1-OXO-1-(3-TRIFLUOROMETHYLPHENYL)HEPTANE | 898783-60-3 [chemicalbook.com]

- 7. 898783-60-3|7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane|BLD Pharm [bldpharm.com]

- 8. Heptane, 1-chloro-3-methyl- | C8H17Cl | CID 102789 - PubChem [pubchem.ncbi.nlm.nih.gov]

Trifluoromethylphenyl Ketones: A Technical Guide to Bioactivity and Therapeutic Potential

This guide serves as a technical reference for the biological evaluation and therapeutic application of Trifluoromethylphenyl Ketones (TFMPKs) . It is designed for researchers in medicinal chemistry and pharmacology, moving beyond basic definitions to explore the kinetic behaviors, synthesis strategies, and specific therapeutic targets of this potent pharmacophore.

Executive Summary: The "Warhead" Pharmacophore

Trifluoromethylphenyl ketones (TFMPKs) represent a specialized class of transition-state analog inhibitors . Unlike standard ketones, the trifluoromethyl group (

In a biological context, this moiety functions as a "serine trap."[1] It reversibly forms a stable, covalent hemiketal adduct with nucleophilic serine residues in the active sites of hydrolase enzymes. The phenyl ring provides the necessary hydrophobic scaffold for specificity (P1/P2 recognition), while the ketone acts as the warhead.

Key Technical Advantage:

-

Reversible Covalency: Unlike irreversible phosphonates (e.g., nerve agents), TFMPKs bind tightly but reversibly, reducing the risk of permanent off-target toxicity.

-

Femtomolar Potency: Specific derivatives, such as m-(N,N,N-trimethylammonio)trifluoroacetophenone, have demonstrated inhibition constants (

) in the femtomolar range (

Mechanistic Foundation: The Hemiketal Equilibrium

The biological activity of TFMPKs is governed by the thermodynamics of hydration. In aqueous solution, TFMPKs exist in equilibrium between the ketone and the gem-diol (hydrate).

The Inhibition Mechanism

When a TFMPK enters a serine hydrolase active site, the catalytic serine hydroxyl group attacks the carbonyl carbon. The resulting tetrahedral intermediate mimics the transition state of the natural substrate hydrolysis but is thermodynamically stabilized by the fluorine atoms, which lower the

Visualization: Mechanism of Action

The following diagram illustrates the kinetic pathway of TFMPK inhibition compared to a standard substrate.

Figure 1: The TFMPK moiety forms a reversible covalent bond, mimicking the transition state.

Therapeutic Targets and Biological Activity[2][3]

TFMPKs are versatile scaffolds. Their activity profile is determined by the substituents on the phenyl ring, which dictate access to specific enzyme pockets.

Neuroscience: Acetylcholinesterase (AChE) Inhibition

The most well-documented application is in the inhibition of AChE, a target for Alzheimer's disease therapy.[2]

-

Mechanism: The phenyl group binds to the aromatic gorge of AChE, while the trifluoroacetyl group traps Ser203.

-

Potency Driver: Adding a cationic group (e.g., trimethylammonium) at the meta position of the phenyl ring mimics the quaternary ammonium of acetylcholine, leading to femtomolar inhibition [1].

Metabolic Disorders: Malonyl-CoA Decarboxylase (MCD)

MCD regulates the levels of Malonyl-CoA, a key regulator of fatty acid oxidation.

-

Activity: Trifluoroacetophenone derivatives inhibit MCD, shifting metabolism from fatty acid synthesis to oxidation.

-

Application: Potential treatment for cardiac ischemia and metabolic syndrome [2].

Infectious Disease: Antimicrobial & Antiviral[1][2]

-

Bacterial Transporters: Lipophilic TFMPKs have shown activity against E. coli and S. aureus, likely by disrupting membrane transport systems or inhibiting specific bacterial esterases [3].

-

Viral Proteases: While often peptidyl, the TFMPK warhead is effective against cysteine proteases (forming hemithioketals), including targets relevant to SARS-CoV-2 (3CL protease) [4].

Quantitative Activity Summary

| Target Enzyme | Compound Class | Key Substituent | Potency ( | Ref |

| Acetylcholinesterase | m-Ammonio-TFMPK | [1] | ||

| Butyrylcholinesterase | Phenyl-TFMPK | Unsubstituted | [1] | |

| Malonyl-CoA Decarboxylase | p-Substituted TFMPK | Amide Linkers | [2] | |

| Fatty Acid Amide Hydrolase | Aliphatic-Phenyl TFMPK | Long chain linker | [5] |

Experimental Protocols

Synthesis of Trifluoromethylphenyl Ketones

Method: Nucleophilic Trifluoromethylation of Esters. This method is preferred over direct Friedel-Crafts acylation due to milder conditions and higher regioselectivity.

-

Reagents: Methyl benzoate derivative (substrate), Fluoroform (

) or Ruppert-Prakash reagent ( -

Procedure:

-

Dissolve the methyl ester (1.0 eq) in anhydrous THF under

. -

Cool to -78°C.

-

Add

(1.2 eq) followed by catalytic TBAF or CsF. -

Allow to warm to 0°C. The intermediate is a silyl hemiketal.

-

Hydrolysis: Add 1M HCl to cleave the silyl group and eliminate the methoxide, yielding the ketone.

-

Purification: Silica gel chromatography (Note: TFMPKs exist as hydrates on silica; use non-protic eluents).

-

Enzyme Inhibition Assay (Standard Ellman’s Method)

This protocol validates AChE inhibition activity.

-

Preparation:

-

Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Reagent: DTNB (Ellman’s Reagent, 0.3 mM).

-

Enzyme: Human recombinant AChE (0.1 U/mL).

-

-

Execution:

-

Incubate Enzyme + TFMPK Inhibitor (various concentrations) for 30 minutes at 25°C. (Crucial: TFMPKs are slow-binding; pre-incubation is mandatory).

-

Add ATCh and DTNB.

-

Monitor absorbance at 412 nm for 5 minutes.

-

-

Analysis:

-

Plot % Inhibition vs. Log[Inhibitor].

-

Fit to the Morrison equation for tight-binding inhibitors (standard

equations may fail for

-

Strategic Development Workflow

To develop a new TFMPK drug candidate, follow this iterative logic flow.

Figure 2: The optimization cycle emphasizes kinetic profiling due to the slow-binding nature of TFMPKs.

References

-

Nair, H. K., Lee, K., & Quinn, D. M. (1993). m-(N,N,N-Trimethylammonio)trifluoroacetophenone: a femtomolar inhibitor of acetylcholinesterase.[7] Journal of the American Chemical Society. Link

-

Cheng, J. F., et al. (2006). Synthesis and biological evaluation of trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Dimmock, J. R., et al. (1995). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Journal of Antimicrobial Chemotherapy. Link

-

Zhang, L., et al. (2020). Design and synthesis of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry. Link

-

Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase. PNAS. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Trifluoromethyl Group: A Strategic Imperative in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF3) group has evolved from a niche tactic to an indispensable tool in the optimization of drug candidates.[1][2] Its unique electronic and steric properties profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, modulated lipophilicity, improved bioavailability, and superior binding affinity to biological targets.[1][3][4][5] This guide provides a comprehensive technical overview of the multifaceted role of the trifluoromethyl group in drug design, grounded in mechanistic principles and supported by field-proven insights.

Part 1: The Physicochemical Transformation: How the CF3 Group Reshapes Molecular Properties

The introduction of a trifluoromethyl group instigates a cascade of changes in a molecule's fundamental physicochemical properties. Understanding these shifts is paramount to leveraging the CF3 group effectively in drug design.

Enhanced Metabolic Stability: A Shield Against Biotransformation

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][3][6] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][4][7] By replacing a metabolically labile methyl or hydrogen group, medicinal chemists can effectively block common metabolic pathways such as hydroxylation, thereby increasing the drug's half-life and oral bioavailability.[3][8]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of a compound, a critical step in evaluating the impact of trifluoromethylation.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

-

Test compound (with and without CF3 group)

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Control compounds (high and low clearance)

-

Acetonitrile (or other suitable organic solvent) for quenching

-

LC-MS/MS system

Methodology:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine the liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

-

Add the test compound (typically at a final concentration of 1 µM) to the microsome-buffer mixture.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Quenching of Reaction:

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This precipitates the proteins and halts enzymatic activity.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.

-

Quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Causality Behind Experimental Choices:

-

Liver Microsomes: These contain a high concentration of CYP enzymes, the primary enzymes responsible for Phase I metabolism of many drugs.

-

NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period.

-

Quenching with Organic Solvent: This step is crucial for stopping the reaction at precise time points and for preparing the sample for LC-MS/MS analysis by precipitating proteins that could interfere with the measurement.

Modulation of Lipophilicity and pKa: A Balancing Act for Bioavailability

The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic, with a Hansch-Fujita π constant of +0.88.[1] This increased lipophilicity can enhance a drug's ability to cross biological membranes, a critical factor for oral absorption and distribution.[4][6] However, excessive lipophilicity can lead to poor solubility and increased non-specific binding. Therefore, the introduction of a CF3 group must be carefully considered in the context of the overall molecular properties.

Furthermore, the potent electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby acidic or basic functional groups.[3][9] This modulation of ionization state can have profound effects on a drug's solubility, permeability, and interaction with its biological target.

| Property | Impact of Trifluoromethyl Group | Implication in Drug Design |

| Lipophilicity (logP) | Increases (Hansch-Fujita π = +0.88)[1] | Improved membrane permeability and absorption.[4][6] |

| pKa | Decreases for nearby acidic/basic groups[3][9] | Alters solubility, receptor binding, and pharmacokinetic profile. |

| Metabolic Stability | Increases due to high C-F bond strength[1][4][7] | Longer half-life and reduced clearance.[3][8] |

Part 2: The Pharmacodynamic Impact: Enhancing Target Engagement

The influence of the trifluoromethyl group extends beyond pharmacokinetics to directly impact a drug's interaction with its biological target.

Improved Binding Affinity and Selectivity

The trifluoromethyl group can enhance binding affinity through several mechanisms:

-

Hydrophobic Interactions: The lipophilic nature of the CF3 group can lead to favorable hydrophobic interactions within the binding pocket of a protein.[3]

-

Electrostatic Interactions: The strong dipole moment of the CF3 group can engage in favorable electrostatic and dipole-dipole interactions with polar residues in the binding site.

-

Conformational Control: The steric bulk of the CF3 group, which is comparable to an isopropyl group, can influence the conformation of the drug molecule, locking it into a bioactive conformation that is more favorable for binding.[10]

A notable example is the tyrosine kinase inhibitor Nilotinib, where the addition of a trifluoromethyl group resulted in a 30-fold increase in potency compared to the non-fluorinated parent compound.[10] This was attributed to interactions between the CF3 group and histidine and isoleucine residues in the Bcr-Abl tyrosine kinase binding pocket.[10]

Caption: Mechanisms of CF3-mediated enhancement of drug-target binding.

Bioisosteric Replacement: A Strategic Substitution

The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl group or a chlorine atom.[11] This substitution can be used to fine-tune the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation.[11] For example, replacing a metabolically susceptible methyl group with a robust CF3 group can significantly improve a drug's pharmacokinetic profile.

Part 3: Synthetic Strategies for Trifluoromethylation

The successful incorporation of a trifluoromethyl group into a drug candidate relies on the availability of efficient and selective synthetic methods. A variety of reagents and protocols have been developed for this purpose.

| Method | Reagent Examples | Description |

| Nucleophilic Trifluoromethylation | Ruppert-Prakash reagent (TMSCF3) | Involves the addition of a "CF3-" equivalent to electrophilic centers such as carbonyls and imines. |

| Electrophilic Trifluoromethylation | Togni's reagents, Umemoto's reagents | Utilizes reagents that deliver a "CF3+" equivalent to nucleophilic substrates. |

| Radical Trifluoromethylation | Langlois' reagent (CF3SO2Na), trifluoroiodomethane (CF3I) | Involves the generation of a CF3 radical that can be added to alkenes or arenes.[12] |

| Transition-Metal-Catalyzed Cross-Coupling | Copper, Palladium, or Nickel catalysts | Enables the coupling of a trifluoromethyl source with aryl or vinyl halides/pseudohalides.[5] |

The choice of method depends on the specific substrate, desired regioselectivity, and functional group tolerance.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 8. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

Advanced Strategies in Friedel-Crafts Acylation: From Batch to Flow

Executive Summary

Friedel-Crafts acylation remains the premier method for synthesizing aromatic ketones, a structural motif ubiquitous in pharmacophores and fine chemicals.[1] However, for the process chemist, the reaction presents a paradox: it is mechanistically simple but operationally complex due to the "stoichiometric trap"—the necessity of using greater than stoichiometric amounts of Lewis acid due to product complexation.

This guide moves beyond textbook theory to address the practical engineering of the acylation reaction. We explore the mechanistic nuances that drive regioselectivity, compare traditional aluminum halides against modern catalytic alternatives (zeolites, triflates), and provide a self-validating protocol designed to maximize yield while minimizing the safety hazards associated with exothermic quenching.

Mechanistic Deep Dive: The Stoichiometric Trap

Unlike Friedel-Crafts alkylation, which is truly catalytic, acylation typically requires

The Active Species: Acylium Ion

The reaction initiates when the Lewis acid (e.g.,

-

Operational Insight: The linearity of the acylium ion minimizes steric hindrance during the initial attack, often leading to high para-selectivity even with moderately bulky substrates.

The Product Complexation (The "Trap")

The resulting aromatic ketone is more basic than the starting material. The carbonyl oxygen donates a lone pair to the aluminum atom, forming a strong 1:1 Lewis acid-base complex.

-

Consequence: The catalyst is effectively "poisoned" by the product. To drive the reaction to completion, one equivalent of

is consumed by the product, and a catalytic excess (typically 1.1–1.2 equiv total) is required to maintain the reaction cycle.

Visualization: Mechanism and Complexation

The following diagram illustrates the pathway, highlighting the irreversible complexation step that necessitates stoichiometric reagents.

Figure 1: The Friedel-Crafts acylation pathway.[3][4][5] Note the 'Product-AlCl3 Complex' node, which represents the thermodynamic sink requiring stoichiometric Lewis acid.

Catalyst Selection: Traditional vs. Modern

While

Comparative Analysis

| Catalyst Class | Examples | Stoichiometry | Key Advantage | Key Limitation |

| Traditional Lewis Acids | Stoichiometric (>1 equiv) | High reactivity; effective for deactivated rings. | Generates large volumes of acidic waste; exothermic quench. | |

| Metal Triflates | Catalytic (1-10 mol%) | Recyclable; water-tolerant; milder conditions. | Lower reactivity; often requires elevated temperatures. | |

| Solid Acids (Zeolites) | H-Beta, H-Y, H-ZSM-5 | Heterogeneous | Shape selectivity (high para); reusable; flow-compatible. | Pore diffusion limitations with bulky substrates. |

| Brønsted Superacids | HF, Triflic Acid | Solvent/Catalyst | High atom economy (catalyst is solvent). | Extreme corrosivity; safety hazards (HF).[6] |

Strategic Recommendation

-

For Process Scale-Up: Use Zeolites (H-Beta) if the substrate size permits. The shape selectivity of the zeolite pores can boost para-selectivity to >95%, eliminating downstream isomer purification steps [1].

-

For Discovery Chemistry: Use

with the Perrier addition method (see below). The reliability and speed outweigh the waste issues on a milligram scale.

Experimental Protocol: The Perrier Method

To maximize regioselectivity and yield, we utilize the Perrier addition method (pre-forming the electrophile) rather than the Bouveault method (adding catalyst to the mixture).

Reagents & Setup

-

Substrate: Anisole (Model electron-rich arene).

-

Reagent: Acetyl Chloride (1.1 equiv).

-

Catalyst: Anhydrous

(1.2 equiv). -

Solvent: Dichloromethane (DCM) or Nitromethane (for higher solubility).

-

Safety: The reaction evolves HCl gas.[7] A scrubber (NaOH trap) is mandatory.

Step-by-Step Methodology

-

Acylium Generation (Perrier Step):

-

In a flame-dried flask under

, suspend -

Add Acetyl Chloride dropwise.

-

Observation: The solid dissolves, forming a clear solution (the acylium complex). This ensures the active species is fully formed before the arene is introduced.

-

-

Acylation:

-

Cool the solution to -10°C to control regioselectivity.

-

Add the arene (Anisole) dropwise over 30 minutes.

-

Causality: Slow addition prevents localized heating, which can lead to di-acylation or isomerization.

-

-

Reaction Monitoring:

-

Stir at 0°C for 1 hour. Monitor by TLC or HPLC.

-

Note: The reaction mixture will likely turn dark red/orange due to the formation of the charge-transfer complex.

-

-

Controlled Quench (Critical Safety Step):

-

Do NOT pour water into the reaction.

-

Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl.

-

Reasoning: The HCl prevents the precipitation of aluminum salts (

), which form intractable emulsions. The acid keeps aluminum in the aqueous phase as

-

-

Workup:

-

Separate phases. Wash organic layer with water, then brine.

-

Dry over

and concentrate.

-

Green Chemistry & Future Directions: Flow Synthesis

The future of Friedel-Crafts acylation lies in Continuous Flow Chemistry using solid-supported catalysts.

Advantages of Flow

-

Heat Management: The high surface-area-to-volume ratio in microreactors efficiently dissipates the heat generated during the rapid acylation, suppressing side reactions.

-

Safety: Handling hazardous intermediates (acylium ions) in small volumes reduces risk.

-

Catalyst Longevity: Fixed-bed reactors using Zeolite H-Beta avoid the filtration steps required in batch processing [2].

Optimization Workflow

The following decision tree assists in selecting the optimal acylation strategy based on substrate sensitivity and scale.

Figure 2: Strategic decision tree for selecting acylation conditions. 'Steric Bulk' refers to the kinetic diameter of the substrate relative to zeolite pore size.

References

-

Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. Link

-

Corma, A., et al. (2004). Zeolites as catalysts for the Friedel–Crafts acylation of anisole. Journal of Catalysis. Link

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. Link

-

Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. Link

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 7. websites.umich.edu [websites.umich.edu]

Technical Guide: 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane as a Strategic Synthetic Intermediate

[1]

Executive Summary & Chemical Identity

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane represents a "privileged structure" intermediate in modern medicinal chemistry.[1] It combines a lipophilic "cap" group (3-trifluoromethylphenyl) with a flexible seven-carbon linker terminated by a reactive electrophile (alkyl chloride).[1]

This bifunctional nature allows it to serve as a critical scaffold for:

-

HDAC Inhibitors: The 7-carbon chain approximates the optimal channel length for histone deacetylase active sites, linking a surface recognition domain (the aryl ketone) to a zinc-binding group (derived from the chloride).[1]

-

GPCR Modulators: The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for membrane-bound targets.[1]

Key Physicochemical Profile

| Property | Value | Note |

| CAS Number | 898783-60-3 | |

| Molecular Formula | C₁₄H₁₆ClF₃O | |

| Molecular Weight | 292.72 g/mol | |

| Appearance | Pale yellow oil to low-melting solid | |

| Predicted LogP | ~4.8 - 5.2 | High lipophilicity requires non-polar solvents (THF, DCM).[1] |

| Boiling Point | 332.2 ± 42.0 °C | High boiling point; purification via column chromatography is preferred over distillation.[1] |

Advanced Synthesis: The Organozinc Approach

While Friedel-Crafts acylation is a theoretical route, it suffers from poor regioselectivity and harsh conditions that may affect the alkyl chloride chain.[1] The industry-preferred method for high-purity synthesis of this intermediate relies on Negishi Coupling or Rieke Zinc chemistry.[1] This approach tolerates the alkyl chloride functionality while forming the carbon-carbon bond at the carbonyl position.[1]

The "Rieke Zinc" Protocol

This protocol is chosen for its high chemoselectivity, avoiding the premature reaction of the alkyl chloride.[1]

Phase 1: Preparation of the Organozinc Reagent

Objective: Generate (6-chlorohexyl)zinc bromide without eliminating the chloride.[1]

-

Activation: In a dry, argon-purged Schlenk flask, activate commercial zinc dust (or Rieke Zn*) with 1,2-dibromoethane (5 mol%) and TMSCl (3 mol%) in dry THF.

-

Insertion: Add 1-bromo-6-chlorohexane dropwise at 40°C.

-

Monitoring: Stir for 3-6 hours. Monitor consumption of the alkyl bromide via GC-MS.[1] The alkyl chloride remains intact due to the lower reactivity of the C-Cl bond compared to C-Br towards zinc insertion.[1]

Phase 2: Copper-Mediated Acylation

Objective: Couple the organozinc species with 3-trifluoromethylbenzoyl chloride.

-

Catalyst Preparation: Cool the organozinc solution to -20°C. Add CuCN•2LiCl (20 mol%) to form the more reactive organocopper/zincate species.[1]

-

Acylation: Add 3-trifluoromethylbenzoyl chloride (0.9 equiv) dropwise. The limiting reagent ensures complete consumption of the acid chloride, simplifying purification.[1]

-

Quench: Allow to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution to sequester copper salts.[1]

Diagram: Synthesis & Mechanism

The following diagram illustrates the chemoselective pathway, highlighting the retention of the terminal chloride.[1]

Caption: Chemoselective synthesis via organozinc intermediate, preserving the terminal alkyl chloride.

Downstream Applications & Reactivity

Once synthesized, the molecule acts as a "divergent node."[1] The ketone and the alkyl chloride can be manipulated independently to generate complex libraries.[1]

A. Linker Functionalization (The "Warhead" Installation)

The primary utility of this intermediate is the conversion of the 7-chloro group into a zinc-binding group (ZBG) for metalloenzyme inhibition (e.g., HDACs).[1]

-

To Hydroxamic Acid (HDACi):

-

To Amines (Secondary/Tertiary):

B. Scaffold Modification

-

Ketone Reduction:

Diagram: Divergent Synthesis Workflow

Caption: Divergent synthetic pathways for generating HDAC inhibitors or lipophilic receptor modulators.[1]

Quality Control & Handling

As a Senior Scientist, ensuring the integrity of this intermediate is paramount. The alkyl chloride is moderately reactive; improper storage can lead to hydrolysis or degradation.[1]

Analytical Specification (Release Criteria)

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/H₂O) | ≥ 97.0% (Area %) |

| Identity | ¹H-NMR (CDCl₃) | Characteristic triplet at ~3.5 ppm (CH₂-Cl) and aromatic signals (3-CF₃ pattern).[1] |

| Water Content | Karl Fischer | ≤ 0.5% (Critical for subsequent organometallic steps).[1] |

| Residual Solvents | GC-Headspace | THF < 500 ppm (if used in synthesis).[1] |

Storage Protocol

References

-

ChemicalBook. (2023).[1][2] 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane - Product Properties and Suppliers. Retrieved from [1]

-

BLD Pharm. (2023).[1] Safety Data Sheet and Product Specifications: CAS 898783-60-3.[1][2] Retrieved from [1]

-

Rieke, R. D., & Hanson, M. V. (1997).[1] New organometallic reagents using highly reactive metals. Tetrahedron, 53(6), 1925-1956.[1] (Foundational text for the Rieke Zinc synthesis method implied by supplier data).

-

BenchChem. (2023).[1] Structure and Applications of Chloro-oxo-heptane Derivatives. Retrieved from [1]

An In-depth Technical Guide to the Reactivity of the Chloroalkyl Chain in 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloroalkyl chain in 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane. This molecule is of significant interest in medicinal chemistry and drug development due to the presence of the trifluoromethylphenyl moiety, a common pharmacophore, and a reactive chloroalkyl chain that allows for diverse functionalization. This guide will delve into the electronic and steric factors influencing the reactivity of the terminal chlorine, explore key reaction pathways including nucleophilic substitution, elimination, and organometallic transformations, and provide field-proven insights and detailed experimental considerations for the strategic manipulation of this versatile building block.

Introduction: Structural Features and Electronic Profile

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane is a substituted long-chain aryl ketone. Its reactivity is primarily dictated by three key structural features: the terminal primary chloroalkyl chain, the electron-withdrawing trifluoromethyl group on the phenyl ring, and the ketone carbonyl group.

The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group exerts a significant -I (negative inductive) effect on the aromatic ring, which in turn influences the reactivity of the entire molecule.[1] While this effect is most pronounced on the aromatic ring itself, it can have a through-bond influence on the reactivity of the chloroalkyl chain. The ketone carbonyl group, also being electron-withdrawing, can influence the reactivity of the adjacent benzylic protons, although its direct electronic effect on the terminal chlorine is minimal due to the length of the alkyl chain.

The primary chloroalkyl chain is the primary site of reactivity for the transformations discussed in this guide. The carbon-chlorine bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles.

Synthesis of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

The synthesis of the title compound is typically achieved via a Friedel-Crafts acylation reaction. This well-established method allows for the formation of the carbon-carbon bond between the aromatic ring and the acyl group.

Synthetic Pathway: Friedel-Crafts Acylation

The primary route involves the reaction of 3-(trifluoromethyl)benzene with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

digraph "Figure 1: Synthesis of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

reactant1 [label="3-(Trifluoromethyl)benzene"];

reactant2 [label="7-Chloroheptanoyl chloride"];

reagent [label="AlCl₃ (Lewis Acid)", shape=ellipse, fillcolor="#FFFFFF"];

product [label="7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane"];

reactant1 -> product [label=""];

reactant2 -> product [label=""];

reagent -> product [label="Catalyst"];

}```

Figure 1: Synthesis of 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

3-(Trifluoromethyl)benzene

-

7-Chloroheptanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a stirred, cooled (0 °C) suspension of anhydrous AlCl₃ in anhydrous DCM, add 7-chloroheptanoyl chloride dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, add 3-(trifluoromethyl)benzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity of the Chloroalkyl Chain: Key Transformations

The terminal chlorine atom of the heptanoyl chain is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Nucleophilic Substitution Reactions

Nucleophilic substitution is one of the most common and versatile reaction types in organic chemistry. [2]The primary chloroalkane moiety in 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane readily undergoes Sₙ2 reactions with a variety of nucleophiles.

```dot

digraph "Figure 2: Nucleophilic Substitution at the Chloroalkyl Chain" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

starting_material [label="7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane"];

nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#FFFFFF"];

product [label="Substituted Product"];

starting_material -> product [label="Sₙ2 Reaction"];

nucleophile -> product [label=""];

}

Figure 3: Elimination Reaction of the Chloroalkyl Chain

Experimental Considerations:

-

Base: Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) favor elimination over substitution.

* Solvent: Aprotic solvents are generally preferred.

-

Temperature: Higher temperatures tend to favor elimination reactions.

[3]

Organometallic Chemistry

The chloroalkyl chain can be used to form organometallic reagents, such as Grignard or organolithium reagents. However, the presence of the ketone carbonyl group within the same molecule presents a significant challenge, as these reagents are highly nucleophilic and will readily react intramolecularly.

3.3.1. Grignard Reagent Formation and Intramolecular Cyclization

Attempted formation of a Grignard reagent from 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane would likely lead to an intramolecular cyclization, forming a seven-membered ring alcohol.

```dot

digraph "Figure 4: Intramolecular Cyclization via Grignard Reagent Formation" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

starting_material [label="7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane"];

reagent [label="Mg, THF", shape=ellipse, fillcolor="#FFFFFF"];

intermediate [label="Grignard Reagent (transient)"];

product [label="Cyclic Alcohol"];

starting_material -> intermediate [label="Grignard Formation"];

reagent -> intermediate [label=""];

intermediate -> product [label="Intramolecular Cyclization"];

}

Figure 5: Intramolecular Friedel-Crafts Cyclization

Field-Proven Insights and Strategic Considerations

-

Choice of Nucleophile: The reactivity of the chloroalkyl chain is generally high towards good nucleophiles. For weaker nucleophiles, elevating the reaction temperature or using a more polar aprotic solvent can enhance the reaction rate.

-

Competition between Substitution and Elimination: The choice of base is critical in controlling the outcome between substitution and elimination. Non-nucleophilic, sterically hindered bases at elevated temperatures will favor elimination.

-

Protecting Group Strategy: For reactions involving the formation of highly reactive organometallic intermediates, protection of the ketone carbonyl group is essential to prevent intramolecular side reactions.

-

Influence of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group primarily deactivates the aromatic ring towards electrophilic substitution. Its effect on the reactivity of the distant chloroalkyl chain is likely to be minor and transmitted primarily through inductive effects.

Conclusion

7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane is a valuable synthetic intermediate with a highly versatile chloroalkyl chain. This guide has outlined the key reactive pathways of this functional group, including nucleophilic substitution, elimination, and organometallic reactions. A thorough understanding of these transformations, coupled with strategic experimental design, will enable researchers and drug development professionals to effectively utilize this compound in the synthesis of novel and complex molecular architectures.

References